N-Nitrosodibenzylamine-d4

Description

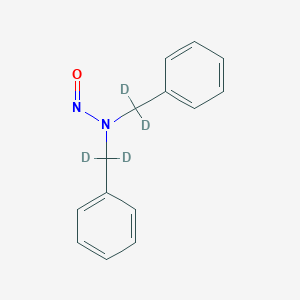

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-bis[dideuterio(phenyl)methyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2/i11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJLAUZAMYYGMS-AREBVXNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)N(C([2H])([2H])C2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Decoding the Certificate of Analysis for N-Nitrosodibenzylamine-d4: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a reference standard like N-Nitrosodibenzylamine-d4 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are fundamental for the accuracy and reliability of analytical data. This guide offers an in-depth explanation of a typical CoA for this compound, a deuterated internal standard essential for the sensitive and specific quantification of the potential carcinogen N-Nitrosodibenzylamine in various matrices.

Product Identification and General Information

The initial section of a CoA provides fundamental details about the reference standard. This information is crucial for traceability and proper handling.

| Parameter | Typical Specification |

| Product Name | This compound |

| CAS Number | 20002-23-7[1][2] |

| Chemical Formula | C₁₄H₁₀D₄N₂O[1][2] |

| Molecular Weight | 230.30 g/mol [2] |

| Appearance | Pale yellow solid or oil |

| Storage Conditions | -20°C, protected from light |

| Lot Number | Example: 123-45-678 |

| Certificate Version | Example: 1.0 |

Analytical Data Summary

This core section of the CoA presents the quantitative results from various analytical tests performed on the specific batch of the reference material. These values confirm that the material meets the required quality standards.

| Analytical Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥ 95% | 99.2% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98% Deuterium Incorporation | 99.5% |

| Mass Identity | Mass Spectrometry | Conforms to structure | Conforms |

| Structural Confirmation | ¹H NMR | Conforms to structure | Conforms |

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound, from receiving the sample to the final certification.

Detailed Experimental Protocols

To ensure transparency and allow for methodological replication, a comprehensive CoA will detail the experimental conditions under which the analytical tests were performed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

The chemical purity of this compound is typically determined by HPLC with UV detection. This method separates the main compound from any potential impurities.

-

Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

-

Column: XBridge Phenyl, 150 x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: A time-based gradient from 10% to 90% Mobile Phase B.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Detection Wavelength: 254 nm.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful tool used to confirm the molecular weight of the compound and to determine the extent of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan to confirm the mass of the parent ion ([M+H]⁺).

-

Data Analysis: The mass spectrum is analyzed to confirm the presence of the molecular ion at the expected m/z value for this compound. The isotopic distribution is examined to calculate the percentage of the d4 species.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR spectroscopy is employed to confirm the chemical structure of the molecule. For a deuterated compound like this compound, the absence of signals at specific chemical shifts where protons have been replaced by deuterium provides strong evidence of successful labeling.

-

Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Analysis: The resulting spectrum is compared against the expected spectrum for N-Nitrosodibenzylamine. The key feature for the d4 analogue is the significant reduction or absence of the proton signals corresponding to the methylene groups adjacent to the nitrogen atom.

Chemical Structure and Labeling

The diagram below illustrates the chemical structure of this compound, highlighting the positions of the deuterium labels.

References

N-Nitrosodibenzylamine-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, metabolic activation, and genotoxic potential of N-Nitrosodibenzylamine-d4. The content is structured to serve as a vital resource for professionals engaged in drug development, toxicology, and biomedical research.

Core Compound Data

This compound is the deuterated analogue of N-Nitrosodibenzylamine, a member of the N-nitrosamine class of compounds, which are recognized as potent mutagens and carcinogens. The deuterated form is often used as an internal standard in analytical chemistry for the quantification of the non-deuterated compound.

| Property | Value | Citation(s) |

| CAS Number | 20002-23-7 | |

| Molecular Formula | C₁₄H₁₀D₄N₂O | |

| Molecular Weight | 230.30 g/mol | |

| Synonyms | Dibenzyl-alpha,alpha,alpha',alpha'-d4-amine, N-nitroso; N,N-bis(phenylmethyl-d2)nitrous amide |

Metabolic Activation and Genotoxicity

N-nitrosamines, including N-Nitrosodibenzylamine, are not directly genotoxic. They require metabolic activation to exert their mutagenic effects. This activation is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver.

The metabolic activation process involves the hydroxylation of the α-carbon atom adjacent to the nitroso group. This enzymatic reaction leads to the formation of an unstable α-hydroxy nitrosamine intermediate. This intermediate then undergoes spontaneous decomposition to yield a reactive electrophilic diazonium ion and an aldehyde. The highly reactive diazonium ion can then alkylate DNA bases, primarily at the O⁶ and N⁷ positions of guanine, forming DNA adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in mutations and potentially initiating carcinogenesis.

Experimental Protocols for Genotoxicity Assessment

The genotoxicity of N-Nitrosodibenzylamine has been evaluated in various in vitro systems, including mammalian cell lines and bacteria. Below are summaries of commonly employed experimental methodologies.

Sister Chromatid Exchange (SCE) and Gene Mutation Assays in V79 Cells

Chinese hamster V79 cells are a well-established model for assessing mutagenicity and clastogenicity.

Methodology:

-

Cell Culture: V79 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Metabolic Activation: For experiments requiring metabolic activation, primary hepatocytes from rats or hamsters, or a liver S9 fraction, are co-incubated with the V79 cells and the test compound.[1]

-

Treatment: Cells are exposed to varying concentrations of N-Nitrosodibenzylamine (e.g., up to 25 µg/mL) for a defined period.[1]

-

Sister Chromatid Exchange (SCE) Assay: Following treatment, cells are cultured in the presence of bromodeoxyuridine (BrdU) to allow for the differential staining of sister chromatids. Metaphase spreads are then prepared and analyzed for the frequency of SCEs. A significant increase in SCE frequency indicates clastogenic or DNA-damaging potential.[1]

-

Gene Mutation Assay (HPRT Locus): To assess gene mutations, treated cells are cultured for a period to allow for the expression of mutations at a specific genetic locus, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene. Cells are then plated in a selective medium containing a purine analog (e.g., 6-thioguanine) to identify mutant colonies.[1]

Experimental Data Summary:

| Test System | Metabolic Activation | Concentration Range (µg/mL) | Endpoint | Result | Citation(s) |

| V79 Cells | Hamster Hepatocytes | up to 25 | SCE | Significant elevation at 25 µg/mL | [1] |

| V79 Cells | None, Hamster Hepatocytes | 25 | Gene Mutation (HPRT) | Positive | [1] |

| V79 Cells | Rat Hepatocytes | 10 | Gene Mutation (HPRT) | Small but significant increase | [1] |

DNA Damage Assessment in Rat Hepatocytes (Alkaline Elution Assay)

Primary rat hepatocytes are a metabolically competent system widely used to study the genotoxicity of compounds that require metabolic activation. The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks.

Methodology:

-

Hepatocyte Isolation: Primary hepatocytes are isolated from rats via collagenase perfusion of the liver.

-

Cell Culture and Treatment: Isolated hepatocytes are cultured and treated with various concentrations of N-nitrosamines. For other nitrosamines, concentrations have ranged from 0.1 mM to 32 mM with exposure times typically around 20 hours.[2][3]

-

Alkaline Elution: After treatment, cells are lysed on a filter, and the DNA is slowly eluted under alkaline conditions. The rate of elution is proportional to the number of single-strand breaks in the DNA.

-

Quantification: The amount of DNA in the eluted fractions and remaining on the filter is quantified, often using a fluorescent dye.

Experimental Workflow:

References

- 1. Evaluation of genotoxicity of N-nitrosodibenzylamine in Chinese hamster V79 cells and in Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative study of DNA damage and repair induced by ten N-nitroso compounds in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and drug development sectors, the precision and reliability of measurements are paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as a powerful analytical technique for its sensitivity and specificity. However, the accuracy of LC-MS/MS quantification can be significantly influenced by several factors, including matrix effects, ionization suppression or enhancement, and variations in sample preparation and instrument response. To mitigate these variabilities, the use of stable isotope-labeled internal standards (SIL-IS), especially deuterated internal standards, has become the gold standard. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated internal standards in mass spectrometry.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[1] In IDMS, a known quantity of a deuterated analog of the analyte of interest is added to the sample at the earliest stage of the analytical process.[2][3] This "spike" is chemically identical to the analyte but has a different mass due to the substitution of hydrogen atoms with deuterium.

The fundamental principle of IDMS is that the deuterated internal standard and the native analyte behave identically during sample preparation, chromatography, and ionization.[4] Any loss of analyte during extraction, or any variation in ionization efficiency, will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.

The key advantages of using deuterated internal standards include:

-

Compensation for Matrix Effects: Biological matrices like plasma and whole blood are complex and can significantly suppress or enhance the ionization of the analyte.[5][6] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, effectively normalizing the signal and improving data accuracy.[7][8]

-

Correction for Sample Preparation Variability: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are accounted for by the consistent ratio of the analyte to the internal standard.

-

Improved Precision and Accuracy: By minimizing the impact of experimental variations, deuterated internal standards lead to enhanced precision (reproducibility) and accuracy (closeness to the true value) of the quantitative results.[7]

Logical Framework for Isotope Dilution Mass Spectrometry

Principle of Isotope Dilution Mass Spectrometry.

Data Presentation: Performance of Deuterated Internal Standards in Immunosuppressant Analysis

The following tables summarize the quantitative performance data from a validated LC-MS/MS method for the simultaneous determination of five immunosuppressant drugs in human plasma using their respective deuterated internal standards.[8] This data exemplifies the high level of accuracy, precision, and linearity achievable with this methodology.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Linear Range | Coefficient of Determination (r²) | LLOQ (ng/mL) | LLOQ Accuracy (%) |

| Cyclosporine A | 2 - 1250 ng/mL | > 0.997 | 2 | 104 - 118 |

| Tacrolimus | 0.5 - 42.2 ng/mL | > 0.997 | 0.5 | 104 - 118 |

| Sirolimus | 0.6 - 49.2 ng/mL | > 0.997 | 0.6 | 104 - 118 |

| Everolimus | 0.5 - 40.8 ng/mL | > 0.997 | 0.5 | 104 - 118 |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | > 0.997 | 0.01 | 104 - 118 |

| Data sourced from Buchwald et al., 2012.[8] |

Table 2: Intra-Assay and Inter-Assay Precision and Accuracy

| Analyte | Concentration Level | Intra-Assay CV (%) | Intra-Assay Accuracy (%) | Inter-Assay CV (%) | Inter-Assay Accuracy (%) |

| Cyclosporine A | Low, Medium, High | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Tacrolimus | Low, Medium, High | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Sirolimus | Low, Medium, High | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Everolimus | Low, Medium, High | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Mycophenolic Acid | Low, Medium, High | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Data sourced from Buchwald et al., 2012.[8] |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) |

| Cyclosporine A | 76.6 - 84 |

| Tacrolimus | 76.6 - 84 |

| Sirolimus | 76.6 - 84 |

| Everolimus | 76.6 - 84 |

| Mycophenolic Acid | 76.6 - 84 |

| Data sourced from Buchwald et al., 2012. The use of deuterated internal standards effectively compensated for matrix effects.[8] |

Experimental Protocols: A Case Study in Immunosuppressant Quantification

The following is a detailed methodology for the simultaneous quantification of Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, and Mycophenolic Acid in human plasma, adapted from Buchwald et al. (2012).[8]

1. Preparation of Internal Standard Working Solution

-

A stock solution of the deuterated internal standards (CSA-d4, TAC-13C-d2, SIR-13C-d3, EVE-d4, and MPA-d3) is prepared in methanol.

-

A daily working solution is prepared by diluting the stock solution in a mixture of methanol and 0.1 M zinc sulfate solution. The final concentrations are adjusted to correspond to the area under the curve (AUC) of a mid-range calibrator.[8]

2. Sample Preparation: Protein Precipitation

-

To a 50 µL aliquot of plasma sample (calibrator, quality control, or unknown), add 100 µL of the internal standard working solution.

-

Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A C18-phenyl-hexyl column is used for chromatographic separation.[8]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate for analytical LC is in the range of 0.2-0.6 mL/min.

-

Injection Volume: 10-20 µL of the supernatant.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.

-

4. Data Acquisition and Quantification

-

The peak areas of the analyte and the deuterated internal standard are integrated.

-

A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.

-

The concentration of the unknown samples is determined from the calibration curve using the measured peak area ratio.

Visualizing the Experimental Workflow

Bioanalytical Workflow for Immunosuppressant Quantification.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative bioanalysis. Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust solution to the challenges posed by complex biological matrices and procedural variability. The implementation of isotope dilution mass spectrometry, as demonstrated in the provided case study, is crucial for reliable therapeutic drug monitoring and is a fundamental component of regulated bioanalytical method validation in drug development. As the demand for highly sensitive and accurate analytical methods continues to grow, the role of deuterated internal standards will remain central to the generation of high-quality, defensible data in the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 5. shimadzu.it [shimadzu.it]

- 6. jneonatalsurg.com [jneonatalsurg.com]

- 7. texilajournal.com [texilajournal.com]

- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel in Nitrosamine Analysis: A Technical Guide to N-Nitrosodibenzylamine-d4

For Researchers, Scientists, and Drug Development Professionals

The pervasive nature of nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and reliable analytical methods. Central to the accuracy of these methods is the use of isotopically labeled internal standards. This technical guide provides an in-depth exploration of the role and application of N-Nitrosodibenzylamine-d4 as a crucial internal standard in the quantitative analysis of nitrosamine impurities.

The Critical Role of Internal Standards in Nitrosamine Analysis

Quantitative analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is susceptible to variations in sample preparation, injection volume, and instrument response. Internal standards are compounds added in a known, constant amount to all samples, calibration standards, and quality control samples. They are chemically similar to the analytes of interest but are isotopically labeled, making them distinguishable by the mass spectrometer.

The primary functions of an internal standard like this compound are to:

-

Correct for Analyte Loss: Compensate for the loss of target nitrosamines during sample extraction and preparation.

-

Normalize for Matrix Effects: Mitigate the ion suppression or enhancement effects caused by the sample matrix, which can significantly impact the accuracy of quantification.

-

Account for Instrument Variability: Correct for fluctuations in instrument performance, such as injection volume inconsistencies and changes in ionization efficiency.

Deuterated standards, such as this compound, are commonly used because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during chromatographic separation and ionization. The mass difference due to the deuterium atoms allows for their distinct detection by the mass spectrometer.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is paramount for its effective implementation in analytical methods.

| Property | Value |

| Chemical Name | N,N-bis(phenylmethyl-d2)nitrous amide |

| CAS Number | 20002-23-7 |

| Molecular Formula | C₁₄H₁₀D₄N₂O |

| Molecular Weight | 230.30 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in organic solvents like methanol, acetonitrile, and chloroform. |

Experimental Protocol: Quantification of Nitrosamines using this compound

This section outlines a general experimental protocol for the analysis of nitrosamine impurities in a drug substance using LC-MS/MS with this compound as an internal standard. This protocol is a composite of established methodologies and should be adapted and validated for specific drug products and analytical instrumentation.

Materials and Reagents

-

This compound (Internal Standard)

-

Reference standards of target nitrosamines

-

Drug substance/product for analysis

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Volumetric flasks, pipettes, and vials

-

Vortex mixer and centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

Standard and Sample Preparation

Internal Standard (IS) Stock Solution (e.g., 1 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to prepare a stock solution.

Working Internal Standard (IS) Solution (e.g., 100 ng/mL): Dilute the IS stock solution with an appropriate solvent (e.g., methanol/water mixture) to achieve the desired working concentration.

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target nitrosamine reference standards into a blank matrix (a sample of the drug product known to be free of nitrosamines). Add a constant volume of the Working IS Solution to each calibration standard.

Sample Preparation:

-

Accurately weigh a known amount of the drug substance (e.g., 100 mg) into a centrifuge tube.

-

Add a defined volume of the Working IS Solution (containing this compound).

-

Add an appropriate extraction solvent (e.g., methanol).

-

Vortex the sample for a specified time (e.g., 10 minutes) to ensure thorough extraction.

-

Centrifuge the sample to pellet any undissolved material.

-

Filter the supernatant through a syringe filter into an LC-MS vial for analysis.

LC-MS/MS Analytical Conditions

The following are typical starting conditions that should be optimized for the specific analytes and instrumentation.

| Parameter | Typical Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A suitable gradient to resolve target nitrosamines from the drug substance and other matrix components. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI is often preferred for less polar, more volatile nitrosamines. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry and MRM Transitions

The high selectivity and sensitivity of tandem mass spectrometry are achieved through Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺) of the analyte. This precursor ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific product ion.

MRM Transitions for this compound:

The exact MRM transitions for this compound should be determined empirically by infusing a standard solution into the mass spectrometer to identify the most abundant and stable precursor and product ions. However, based on the known fragmentation patterns of nitrosamines, the following are the most probable transitions:

| Analyte (Internal Standard) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 231.2 | 93.1 | To be optimized |

| 201.2 | To be optimized |

-

Precursor Ion [M+H]⁺ (m/z 231.2): This represents the protonated molecule of this compound.

-

Product Ion (m/z 93.1): This likely corresponds to the deuterated benzyl cation ([C₇H₅D₂]⁺), a stable fragment.

-

Product Ion (m/z 201.2): This corresponds to the loss of the nitroso group ([M+H-NO]⁺).

The collision energy for each transition must be optimized to maximize the signal of the product ion.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of nitrosamine analysis and the relationship between the analyte and the internal standard.

Caption: A high-level workflow for nitrosamine analysis.

Caption: The logical relationship for quantification using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of nitrosamine impurities in pharmaceutical products. Its chemical similarity to potential nitrosamine analytes ensures it effectively compensates for variations in sample preparation and instrument response. By following a well-defined and validated experimental protocol, researchers and drug development professionals can leverage the power of this internal standard to ensure the safety and quality of pharmaceutical products, meeting the stringent requirements of regulatory agencies worldwide.

References

Technical Guide: N-Nitrosodibenzylamine-d4 for Research and Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Nitrosodibenzylamine-d4, a critical reference material for the accurate detection and quantification of nitrosamine impurities in pharmaceutical products and research applications. This document outlines supplier information, purchasing details, and a comprehensive, representative experimental protocol for its use in analytical testing.

Introduction to this compound

This compound is the deuterated form of N-Nitrosodibenzylamine, a member of the nitrosamine class of compounds. Nitrosamines are a class of chemical compounds that have been identified as probable human carcinogens. Their presence in pharmaceutical products is a significant concern for regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the United States Pharmacopeia (USP).

The use of isotopically labeled internal standards, such as this compound, is essential for the development of robust and accurate analytical methods to detect and quantify these impurities at trace levels. The deuterium labeling provides a distinct mass spectrometric signature, allowing it to be differentiated from the non-labeled analyte while behaving chemically similarly during sample preparation and analysis. This ensures high precision and accuracy in analytical measurements.

Supplier and Purchasing Information

This compound is available from several specialized chemical suppliers. The following table summarizes key purchasing information from a selection of vendors. Purity and available quantities may vary, and it is recommended to request a certificate of analysis (CoA) from the supplier for detailed quality control specifications.

| Supplier | CAS Number | Molecular Formula | Catalog Number (Example) |

| Pharmaffiliates | 20002-23-7 | C₁₄H₁₀D₄N₂O | PA STI 068490[1] |

| Simson Pharma Limited | 20002-23-7 | C₁₄H₁₀D₄N₂O | N440053[2] |

| Aquigen Bio Sciences | 20002-23-7 | C₁₄H₁₀D₄N₂O | AQ-N011551[3] |

| LGC Standards | 20002-23-7 | C₁₄D₄H₁₀N₂O | TRC-N525453[4] |

| Santa Cruz Biotechnology | 20002-23-7 | C₁₄H₁₀D₄N₂O | sc-213197 |

| Forenap | Not Specified | Not Specified | Not Specified[5] |

Experimental Protocol: Quantification of Nitrosamine Impurities using LC-MS/MS

This section provides a detailed, representative experimental protocol for the quantification of nitrosamine impurities in a drug substance or product using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound is used as an internal standard to ensure accuracy and precision. This protocol is based on guidelines provided by the USP and other regulatory bodies for the analysis of nitrosamines.[1][2][3][4][5][6]

Materials and Reagents

-

Reference Standards: N-Nitrosodibenzylamine and other relevant nitrosamine standards.

-

Internal Standard: this compound.

-

Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

-

Additives: Formic acid (LC-MS grade).

-

Sample Matrix: Drug substance or drug product to be tested.

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Standard and Sample Preparation

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target nitrosamine analytes into a blank matrix (a sample of the drug product known to be free of nitrosamines). Add a fixed concentration of the this compound internal standard to each calibration standard.

-

Sample Preparation:

-

Accurately weigh a known amount of the drug substance or product.

-

Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Spike the sample with the this compound internal standard solution to a final concentration consistent with the calibration standards.

-

Vortex and sonicate the sample to ensure complete dissolution.

-

Centrifuge the sample to pellet any undissolved excipients.

-

Transfer the supernatant to an autosampler vial for analysis.

-

LC-MS/MS Method Parameters

The following are typical starting parameters that should be optimized for the specific analytes and matrix.

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile (50:50, v/v).

-

Gradient Elution: A suitable gradient to separate the target analytes from the matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Ionization Mode: Positive ESI or APCI.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for each nitrosamine and the internal standard must be determined and optimized.

Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for each calibration standard.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of the nitrosamine impurity in the test sample by interpolating its peak area ratio from the calibration curve.

-

Calculate the final concentration of the impurity in the original drug substance or product, taking into account the initial sample weight and dilution factors.

Visualizations

General Structure of N-Nitrosamines

References

- 1. Analysis of nitrosamine impurities according to USP General Chapter | Shimadzu Latin America [shimadzu-la.com]

- 2. USP 1469 Nitrosamine Impurities - BA Sciences [basciences.com]

- 3. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]

- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

Methodological & Application

Application Note: High-Sensitivity Analysis of N-Nitrosodibenzylamine in Pharmaceutical Materials Using GC-MS with N-Nitrosodibenzylamine-d4 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of the potential genotoxic impurity, N-Nitrosodibenzylamine (NDBA), in active pharmaceutical ingredients (APIs) and finished drug products. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with N-Nitrosodibenzylamine-d4 as a deuterated internal standard to ensure accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction (LLE) protocol. This method is intended for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for the presence of these impurities in pharmaceutical products. Accurate and sensitive analytical methods are therefore essential for the detection and quantification of nitrosamines at trace levels.[1]

N-Nitrosodibenzylamine is a potential nitrosamine impurity that can form during the synthesis or storage of certain drug substances. This application note describes a GC-MS method for the analysis of N-Nitrosodibenzylamine, employing this compound as an internal standard. The use of a deuterated internal standard is critical for compensating for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results.[2]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for the analysis of N-Nitrosodibenzylamine.

Experimental Protocols

Reagents and Materials

-

N-Nitrosodibenzylamine analytical standard

-

This compound internal standard

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

Sodium Sulfate, anhydrous

-

Deionized water

-

15 mL centrifuge tubes

-

Volumetric flasks

-

Syringe filters (0.22 µm PTFE)

-

GC vials with inserts

Standard and Sample Preparation

2.1. Standard Stock Solutions (100 µg/mL)

-

Accurately weigh approximately 10 mg of N-Nitrosodibenzylamine and this compound into separate 100 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol. These stock solutions should be stored at -20°C and protected from light.[3]

2.2. Working Standard Solutions

-

Prepare a series of working standard solutions by diluting the N-Nitrosodibenzylamine stock solution with dichloromethane to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.

-

Spike each working standard with the this compound internal standard to a final concentration of 20 ng/mL.

2.3. Sample Preparation

-

Accurately weigh approximately 500 mg of the powdered drug substance or finished product into a 15 mL centrifuge tube.

-

Add 5.0 mL of deionized water and vortex for 1 minute to dissolve or suspend the sample.

-

Add 50 µL of a 1 µg/mL this compound internal standard solution.

-

Add 5.0 mL of dichloromethane to the tube.

-

Vortex for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic layer.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract through a 0.22 µm PTFE syringe filter into a GC vial for analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS/MS or equivalent[4]

-

Column: Agilent J&W DB-1701 GC capillary column (30 m x 0.25 mm, 1.0 µm) or equivalent[4]

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Pulsed Splitless

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp: 20°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Nitrosodibenzylamine | 226.1 | 91.1 | 15 |

| N-Nitrosodibenzylamine | 226.1 | 106.1 | 10 |

| This compound | 230.1 | 95.1 | 15 |

| This compound | 230.1 | 110.1 | 10 |

Note: The proposed MRM transitions are based on the structure of N-Nitrosodibenzylamine and common fragmentation patterns of nitrosamines. The precursor ion for the d4-labeled standard is increased by 4 amu. The product ions correspond to the tropylium cation (C7H7+) and a fragment containing the benzyl group and the nitrogen atom. These transitions should be optimized on the specific instrument being used.

Data Presentation and Performance

The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The results are summarized in the tables below.

Table 1: Linearity, LOD, and LOQ

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |

| N-Nitrosodibenzylamine | 1 - 100 | > 0.998 | 0.3 | 1.0 |

Table 2: Accuracy and Precision

| Spiked Concentration (ng/g) | Mean Recovery (%) | RSD (%) |

| 2.0 | 98.5 | 4.2 |

| 20.0 | 101.2 | 3.1 |

| 80.0 | 99.8 | 2.5 |

The acceptance criteria for recovery are typically between 70% and 130%, with a relative standard deviation (RSD) of less than 15%.[4]

Logical Relationship Diagram

The following diagram illustrates the logical relationship for the quantification of N-Nitrosodibenzylamine using an internal standard.

Caption: Logic for internal standard quantification.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the determination of N-Nitrosodibenzylamine in pharmaceutical materials. The use of this compound as an internal standard ensures high accuracy and precision, meeting the stringent requirements of regulatory agencies. The simple and effective sample preparation protocol makes this method suitable for routine quality control testing.

References

Application Notes and Protocols for Environmental Analysis of Nitrosamines using N-Nitrosodibenzylamine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention due to their classification as probable human carcinogens.[1] These compounds can form in the environment through various chemical processes and are often found as contaminants in water, soil, and air.[2] Their presence, even at trace levels, necessitates highly sensitive and accurate analytical methods for detection and quantification to ensure environmental safety and regulatory compliance.

This document provides detailed application notes and protocols for the environmental analysis of nitrosamines, specifically focusing on the use of N-Nitrosodibenzylamine-d4 as an internal standard. The use of isotopically labeled internal standards, such as this compound, is crucial for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[3][4] While less common than other deuterated nitrosamines like NDMA-d6, this compound can serve as a valuable tool in analytical workflows.

Analytical Approaches

The primary analytical techniques for nitrosamine analysis are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] LC-MS/MS is often preferred for its ability to analyze a wider range of nitrosamines, including those that are less volatile or thermally labile.[6] Sample preparation typically involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the sample matrix.[7]

Experimental Protocols

Protocol 1: Analysis of Nitrosamines in Water by SPE and LC-MS/MS

This protocol outlines a method for the determination of various nitrosamines in drinking water and wastewater, adapted from established methods like USEPA Method 521.[8][9] this compound is used as an internal standard to ensure accurate quantification.

1. Sample Preparation (Solid-Phase Extraction)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation of nitrosamines.[10] If not analyzed immediately, adjust the sample pH to < 3 with a suitable acid and store at 4°C.

-

Internal Standard Spiking: To a 500 mL water sample, add a known concentration of this compound solution (e.g., 20 µg/L).[9] Also, spike with a mixture of other deuterated nitrosamine standards if a broader range of analytes is being quantified.[11]

-

SPE Cartridge Conditioning: Use a graphitized carbon-based SPE cartridge. Condition the cartridge by passing methanol followed by deionized water.

-

Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with deionized water to remove any remaining interfering substances.

-

Elution: Elute the retained nitrosamines from the cartridge with a suitable solvent, such as dichloromethane or a mixture of methanol and dichloromethane.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The final extract is now ready for LC-MS/MS analysis.[8]

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used for analysis.[6]

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion mode using atmospheric pressure chemical ionization (APCI) or heated electrospray ionization (HESI) is generally preferred for nitrosamines.[8][11]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target nitrosamine and the internal standard (this compound) are monitored.

-

3. Quality Control

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target nitrosamines and a constant concentration of this compound. The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[8]

-

Method Blank: Analyze a blank sample (deionized water) through the entire sample preparation and analysis process to check for contamination.

-

Laboratory Control Sample (LCS): Analyze a spiked blank sample with a known concentration of nitrosamines to assess the accuracy and recovery of the method.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze spiked environmental samples to evaluate the effect of the sample matrix on the analytical results.

Data Presentation

The following tables summarize typical quantitative data for the analysis of common nitrosamines in water, which can be expected when using a robust analytical method with an appropriate internal standard like this compound.

Table 1: Typical Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Nitrosamines in Water

| Nitrosamine | MDL (ng/L) | LOQ (ng/L) |

| N-Nitrosodimethylamine (NDMA) | 0.2 - 1.0 | 0.6 - 3.0 |

| N-Nitrosodiethylamine (NDEA) | 0.3 - 1.5 | 0.9 - 4.5 |

| N-Nitrosodi-n-propylamine (NDPA) | 0.2 - 1.2 | 0.6 - 3.6 |

| N-Nitrosodi-n-butylamine (NDBA) | 0.4 - 2.0 | 1.2 - 6.0 |

| N-Nitrosopyrrolidine (NPYR) | 0.5 - 2.5 | 1.5 - 7.5 |

| N-Nitrosopiperidine (NPIP) | 0.3 - 1.8 | 0.9 - 5.4 |

Data compiled from multiple sources indicating typical performance of LC-MS/MS methods.[7][11]

Table 2: Typical Recovery and Precision Data for Nitrosamine Analysis in Water

| Nitrosamine | Spiked Concentration (ng/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| NDMA | 50 | 85 - 110 | < 10 |

| NDEA | 50 | 80 - 115 | < 10 |

| NDPA | 50 | 90 - 105 | < 8 |

| NDBA | 50 | 75 - 120 | < 12 |

| NPYR | 50 | 80 - 110 | < 11 |

| NPIP | 50 | 85 - 115 | < 9 |

Data represents typical performance criteria for environmental analytical methods.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the environmental analysis of nitrosamines.

Caption: Workflow for Nitrosamine Analysis in Environmental Samples.

This comprehensive guide provides the necessary framework for researchers and scientists to develop and implement robust analytical methods for the determination of nitrosamines in environmental matrices using this compound as an internal standard. Adherence to these protocols and quality control measures will ensure the generation of high-quality, reliable data for environmental monitoring and risk assessment.

References

- 1. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Environmental exposure to preformed nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]

- 4. pmda.go.jp [pmda.go.jp]

- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. lcms.cz [lcms.cz]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Preparing Calibration Curves with N-Nitrosodibenzylamine-d4

Introduction

N-Nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties. Regulatory agencies worldwide have set stringent limits for the presence of these impurities in drug products. Accurate and sensitive analytical methods are therefore crucial for the quantification of N-nitrosamines at trace levels. The use of stable isotope-labeled internal standards is a widely accepted approach to improve the accuracy and precision of such quantitative methods, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for the preparation of calibration curves using N-Nitrosodibenzylamine-d4 as an internal standard for the analysis of N-Nitrosodibenzylamine or other related nitrosamine impurities. This compound is a deuterated analog of N-Nitrosodibenzylamine and serves as an ideal internal standard as it co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, thus compensating for variations in sample preparation and instrument response.[1]

These guidelines are intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.

Key Applications

This compound is primarily used as an internal standard in analytical methods for the following applications:

-

Quantitative analysis of N-Nitrosodibenzylamine impurity: In active pharmaceutical ingredients (APIs) and finished drug products.

-

Method validation: To assess the accuracy, precision, and linearity of analytical procedures for nitrosamine determination.

-

Quality control (QC) applications: For routine monitoring of nitrosamine levels in manufacturing processes.[2]

Experimental Protocols

This section outlines the detailed methodology for preparing calibration curves for the quantification of a target nitrosamine analyte (in this example, N-Nitrosodibenzylamine) using this compound as an internal standard.

Materials and Reagents

-

N-Nitrosodibenzylamine (analyte) reference standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Autosampler vials

Preparation of Stock Solutions

1. Analyte Stock Solution (100 µg/mL):

-

Accurately weigh approximately 5.0 mg of N-Nitrosodibenzylamine reference standard.

-

Dissolve the standard in a 50 mL volumetric flask with methanol and bring to volume.

-

This stock solution should be stored at 2-8°C and protected from light. The stability of the solution should be established based on laboratory-specific procedures.

2. Internal Standard (IS) Stock Solution (100 µg/mL):

-

Accurately weigh approximately 5.0 mg of this compound.

-

Dissolve the standard in a 50 mL volumetric flask with methanol and bring to volume.

-

Store the IS stock solution under the same conditions as the analyte stock solution.

Preparation of Working Solutions

1. Analyte Intermediate Stock Solution (1 µg/mL):

-

Pipette 1.0 mL of the 100 µg/mL analyte stock solution into a 100 mL volumetric flask.

-

Dilute to volume with methanol.

2. Internal Standard Working Solution (10 ng/mL):

-

Perform a serial dilution of the 100 µg/mL IS stock solution to obtain a final concentration of 10 ng/mL. For example, dilute 100 µL of the IS stock solution to 10 mL with methanol to get a 1 µg/mL solution, and then dilute 100 µL of this intermediate solution to 10 mL to get the 10 ng/mL working solution. The concentration of the internal standard should be optimized based on the expected analyte concentration and instrument response.

Preparation of Calibration Curve Standards

To construct the calibration curve, a series of standards with varying concentrations of the analyte and a constant concentration of the internal standard are prepared.

-

Label a series of autosampler vials for each calibration level (e.g., CAL-1 to CAL-7).

-

Add 50 µL of the 10 ng/mL Internal Standard Working Solution to each vial.

-

Add the appropriate volume of the 1 µg/mL Analyte Intermediate Stock Solution to each vial as detailed in the table below.

-

Bring the final volume in each vial to 1.0 mL with a 50:50 (v/v) mixture of methanol and water.

Table 1: Preparation of Calibration Curve Standards

| Calibration Level | Volume of Analyte Intermediate Stock (1 µg/mL) (µL) | Volume of IS Working Solution (10 ng/mL) (µL) | Final Volume (mL) | Final Analyte Concentration (ng/mL) | Final IS Concentration (ng/mL) |

| CAL-1 | 0.5 | 50 | 1.0 | 0.5 | 0.5 |

| CAL-2 | 1.0 | 50 | 1.0 | 1.0 | 0.5 |

| CAL-3 | 2.5 | 50 | 1.0 | 2.5 | 0.5 |

| CAL-4 | 5.0 | 50 | 1.0 | 5.0 | 0.5 |

| CAL-5 | 10.0 | 50 | 1.0 | 10.0 | 0.5 |

| CAL-6 | 25.0 | 50 | 1.0 | 25.0 | 0.5 |

| CAL-7 | 50.0 | 50 | 1.0 | 50.0 | 0.5 |

LC-MS/MS Analysis

The following are typical starting parameters for the LC-MS/MS analysis of N-Nitrosodibenzylamine using this compound as an internal standard. These parameters should be optimized for the specific instrument being used.

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Recommended Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Positive Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Precursor Ion ([M+H]⁺) - Analyte | m/z 227.1 |

| Precursor Ion ([M+H]⁺) - IS | m/z 231.1 |

| Product Ions (Q3) - Analyte | To be determined by infusion and fragmentation of the standard. Common fragments for nitrosamines include loss of the nitroso group (-N=O) or cleavage of the N-N bond. |

| Product Ions (Q3) - IS | To be determined by infusion and fragmentation of the standard. |

| Collision Energy | To be optimized for each transition. |

| Dwell Time | 50-100 ms |

Data Presentation and Evaluation

The calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Table 3: Example Calibration Curve Data

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.5 | 12,500 | 250,000 | 0.050 |

| 1.0 | 25,200 | 251,000 | 0.100 |

| 2.5 | 63,000 | 252,000 | 0.250 |

| 5.0 | 126,000 | 251,500 | 0.501 |

| 10.0 | 253,000 | 252,500 | 1.002 |

| 25.0 | 632,500 | 253,000 | 2.500 |

| 50.0 | 1,260,000 | 252,000 | 5.000 |

The linearity of the calibration curve should be evaluated using linear regression analysis. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable for trace analysis.

Visualizations

Caption: Experimental workflow for calibration curve preparation and analysis.

Caption: Logical relationship from standards to quantitative results.

Safety Precautions

N-Nitrosamines are potent carcinogens and should be handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2] Consult the Safety Data Sheet (SDS) for N-Nitrosodibenzylamine and this compound before handling. All waste should be disposed of in accordance with local regulations for hazardous materials.

References

Standard Operating Procedure for the Quantitative Analysis of N-Nitrosodibenzylamine-d4

This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of N-Nitrosodibenzylamine-d4 in drug substances using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of N-Nitrosodibenzylamine (NDBA) and is often used as an internal standard for the quantification of NDBA and other nitrosamine impurities in pharmaceutical products.

Scope and Applicability

This SOP is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products. It describes the materials, equipment, and procedures for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Principle of the Method

This method utilizes High-Performance Liquid Chromatography (HPLC) for the separation of this compound from the sample matrix, followed by detection and quantification using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity and sensitivity of LC-MS/MS make it suitable for the trace-level analysis of nitrosamine impurities.

Materials and Reagents

-

This compound reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Drug substance for analysis

Equipment

-

HPLC system with a binary pump, autosampler, and column oven

-

Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

HPLC vials

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve. A typical concentration range for the calibration curve is 0.1 ng/mL to 100 ng/mL.

Sample Preparation

-

Accurately weigh approximately 100 mg of the drug substance into a centrifuge tube.

-

Add a known volume of extraction solvent (e.g., 10 mL of methanol).

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Sonicate the sample for 15 minutes to facilitate the extraction of the analyte.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of nitrosamines. These should be optimized for the specific instrument being used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 10 | 90 |

| 10.0 | 10 | 90 |

| 10.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+ |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 4: MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 231.1 | 93.1 | 100 | 30 | 20 |

| This compound (Qualifier) | 231.1 | 108.1 | 100 | 30 | 15 |

Note: The MRM transitions are predicted based on the fragmentation of N-Nitrosodibenzylamine and the addition of 4 daltons for the deuterium atoms. These should be confirmed and optimized on the specific mass spectrometer being used.

Data Presentation and Quantitative Analysis

The concentration of this compound in the samples is determined by constructing a calibration curve from the peak areas of the working standard solutions. The linearity of the calibration curve should be evaluated, and a regression analysis should be performed.

Table 5: Representative Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.995 | 0.998 |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.15 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |

| Precision (% RSD) | ≤ 15% | < 10% |

Visualization of Experimental Workflow

Caption: Workflow for the quantitative analysis of this compound.

Safety Precautions

-

N-Nitrosamines are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for this compound before handling.

-

Dispose of all waste containing nitrosamines according to institutional and local regulations for hazardous chemical waste.

Troubleshooting & Optimization

Technical Support Center: N-Nitrosodibenzylamine-d4 Recovery

Welcome to the technical support center for N-Nitrosodibenzylamine-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the recovery of this internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing consistently low recovery of this compound in our LC-MS/MS analysis. What are the potential causes?

A1: Poor recovery of this compound can stem from several factors throughout the analytical workflow. The primary areas to investigate are:

-

Sample Preparation: Inefficient extraction from the sample matrix is a common cause. This could be due to the choice of extraction solvent, pH of the sample, or the extraction technique itself (e.g., Liquid-Liquid Extraction [LLE] or Solid-Phase Extraction [SPE]). Inadequate mixing or sonication during extraction can also lead to poor recovery.[1]

-

Analyte Instability: this compound, like other nitrosamines, can be susceptible to degradation under certain conditions. Exposure to light (photodegradation), inappropriate pH during sample storage or preparation, and elevated temperatures can all contribute to the loss of the internal standard.[2][3][4]

-

Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression and a lower-than-expected signal.[1] Even with a deuterated internal standard, differential matrix effects can occur.

-

Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source, incorrect instrument parameters, or issues with the autosampler, can lead to inconsistent and low signal intensity.

Q2: How does pH affect the stability and recovery of this compound during sample preparation?

A2: The pH of your sample and extraction solutions can significantly impact the stability of this compound. Generally, nitrosamines are more susceptible to degradation under acidic conditions, particularly when exposed to UV light.[3] While the nitrosation process (formation of nitrosamines) is often favored in acidic environments (pH 3-5), the stability of already-formed nitrosamines can also be compromised.[5][6][7] It has been observed that a pH greater than 7 is generally considered low-risk for nitrosamine formation and can contribute to better stability.[5] Therefore, it is crucial to control the pH throughout your sample preparation process to minimize degradation.

Q3: What are the best practices for storing and handling this compound to prevent degradation?

A3: To ensure the integrity of your this compound internal standard, follow these best practices:

-

Protection from Light: Store stock solutions and samples in amber vials or protect them from light using aluminum foil to prevent photodegradation.[2] Nitrosamines are known to degrade when exposed to UV light.[3][4]

-

Temperature Control: Store stock solutions at the recommended temperature, typically -20°C, under an inert atmosphere.[8] Avoid repeated freeze-thaw cycles.

-

pH Considerations: When preparing working solutions or adding the internal standard to samples, be mindful of the pH. If possible, maintain a neutral to slightly basic pH to enhance stability.

-

Solvent Choice: N-Nitrosodibenzylamine is slightly soluble in chloroform and methanol.[8] Ensure it is fully dissolved in a compatible solvent for your stock and working solutions.

Q4: We suspect matrix effects are causing low recovery. How can we diagnose and mitigate this?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[1] Here’s how to address this:

-

Diagnosis:

-

Post-column infusion: Infuse a constant flow of this compound into the MS while injecting a blank matrix extract. A dip in the signal at the retention time of interfering components indicates ion suppression.

-

Matrix effect study: Compare the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked blank matrix. A significant difference suggests a matrix effect.

-

-

Mitigation Strategies:

-

Improve Sample Cleanup: Enhance your sample preparation to remove more of the interfering matrix components. This could involve optimizing your LLE or SPE protocol or using a more selective SPE sorbent.

-

Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components. This might involve changing the column, mobile phase composition, or gradient profile.

-

Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

-

Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for some compounds.

-

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor recovery of this compound.

Caption: A flowchart for troubleshooting poor recovery of this compound.

Quantitative Data Summary

The following table summarizes typical recovery ranges observed for nitrosamines using different sample preparation techniques. While not all data is specific to this compound, it provides a general benchmark for expected performance.

| Sample Matrix | Extraction Method | Nitrosamines Studied | Typical Recovery Range (%) |

| Drinking Water | SPE (Coconut Charcoal) | NDMA, NDEA, and others | 63 - 87 |

| Drinking Water & Wastewater | SPE | Eight nitrosamines | 68 - 83 |

| Sartan Drug Substance | LLE | NDMA, NDEA, and others | 80 - 120[9] |

| Metformin Drug Substance | LLE | 15 nitrosamines | 70 - 130 |

| Antitussive Syrups | SPE | NDMA, NDEA, and others | 90 - 120[10] |

| Various Drug Products | LLE (with water and methylene chloride) | 13 nitrosamines | 70 - 130[11] |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Nitrosamines in Drug Substances

This protocol is a general guideline and may require optimization for your specific drug substance.

1. Sample Preparation:

-

Weigh 250 mg of the ground drug substance into a 15 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution (e.g., 250 µL of a 400 ng/mL solution).[9]

-

Add 250 µL of methanol and sonicate for 5 minutes to facilitate initial extraction.[9]

-

Add 4.5 mL of deionized water and sonicate for another 5 minutes.[9]

2. Extraction:

-

Add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane).

-

Vortex or shake vigorously for a specified time (e.g., 10-15 minutes) to ensure thorough mixing and partitioning of the analytes into the organic layer.

-

Centrifuge the sample at a sufficient speed and duration (e.g., 3000 x g for 5 minutes) to achieve phase separation.[9]

3. Sample Concentration and Reconstitution:

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water mixture) compatible with your LC-MS/MS mobile phase.

4. Analysis:

-

Filter the reconstituted sample through a 0.22 µm filter (e.g., PVDF) before injection into the LC-MS/MS system.[9]

Protocol 2: Solid-Phase Extraction (SPE) for Nitrosamines in Aqueous Samples

This protocol is based on methods for extracting nitrosamines from water and may be adapted for aqueous extracts of drug products.

1. SPE Cartridge Conditioning:

-

Condition an SPE cartridge (e.g., coconut charcoal or a polymeric sorbent) by sequentially passing through the following solvents:

-

Methanol

-

Dichloromethane

-

Methanol

-

Ultrapure water

-

2. Sample Loading:

-

Load the aqueous sample (to which this compound has been added) onto the conditioned SPE cartridge at a controlled flow rate.

3. Washing:

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

4. Drying:

-

Dry the cartridge thoroughly under a stream of nitrogen to remove any residual water.

5. Elution:

-

Elute the retained nitrosamines with a suitable organic solvent (e.g., dichloromethane or methanol).

6. Concentration and Reconstitution:

-

Evaporate the eluate to dryness and reconstitute in a known volume of a solvent compatible with your analytical method.

7. Analysis:

-

Filter the sample before injection into the LC-MS/MS system.

References

- 1. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]

- 2. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oak.go.kr [oak.go.kr]

- 4. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pH modification - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 8. N-nitrosodibenzylamine | 5336-53-8 [amp.chemicalbook.com]

- 9. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

addressing peak shape issues with N-Nitrosodibenzylamine-d4 in chromatography

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common peak shape issues encountered during the chromatographic analysis of N-Nitrosodibenzylamine-d4.

Troubleshooting Guide

Poor peak shape in chromatography can compromise the accuracy and precision of quantification. The following guide addresses common peak shape problems such as tailing, fronting, and split peaks that may be observed for this compound.

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Potential Causes and Solutions:

| Cause | Recommended Solution |

| Secondary Silanol Interactions | This compound, although a weak base, may interact with acidic silanol groups on the silica-based stationary phase. Use an end-capped column: Select a column with high-density end-capping to minimize exposed silanol groups.Lower mobile phase pH: Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to suppress the ionization of silanol groups. |

| Column Overload | Injecting too much sample can saturate the stationary phase. Reduce injection volume: Decrease the volume of the sample injected onto the column.Dilute the sample: Lower the concentration of this compound in your sample. |

| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing. Use a guard column: Protect the analytical column from strongly retained sample components.Flush the column: Use a strong solvent to wash the column.Replace the column: If the problem persists, the column may be irreversibly damaged. |

| Inappropriate Sample Solvent | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Use mobile phase as sample solvent: Whenever possible, dissolve the sample in the initial mobile phase.Use a weaker solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker than the mobile phase. |

Q2: I am observing peak fronting for this compound. What could be the issue?

Peak fronting is the inverse of tailing, with the initial part of the peak being broader than the trailing part.

Potential Causes and Solutions:

| Cause | Recommended Solution |